

# physicochemical properties of 2-Bromo-5-fluoropyridine 1-oxide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine 1-oxide

Cat. No.: B1441861

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An In-depth Technical Guide to the Physicochemical Properties of **2-Bromo-5-fluoropyridine 1-oxide**

## Introduction

**2-Bromo-5-fluoropyridine 1-oxide** is a halogenated heterocyclic N-oxide of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the versatile synthetic building block 2-Bromo-5-fluoropyridine, its unique electronic and steric properties, conferred by the N-oxide functional group, open new avenues for molecular design and synthesis. The introduction of the N-oxide moiety fundamentally alters the reactivity and physicochemical characteristics of the parent pyridine ring, notably enhancing its polarity and modifying the electron distribution, which can be strategically exploited in drug development and the creation of novel functional materials.

This technical guide serves as a comprehensive resource for scientists and drug development professionals. It consolidates the available, albeit limited, experimental data for **2-Bromo-5-fluoropyridine 1-oxide**, supplements it with high-quality predicted values, and provides critical context by comparing its properties to its well-characterized parent compound. Furthermore, this document outlines a robust, field-proven protocol for its synthesis and details the analytical methods essential for its characterization, ensuring a foundation of scientific integrity and practical utility.

## Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers. These data points are critical for database searches, regulatory submissions, and unambiguous scientific communication.

Table 1: Chemical Identifiers for **2-Bromo-5-fluoropyridine 1-oxide**

Identifier	Value	Source
IUPAC Name	<b>2-bromo-5-fluoro-1-oxidopyridin-1-ium</b>	<a href="#">[1]</a>
CAS Number	935534-39-7	<a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFNO	<a href="#">[1]</a>
Molecular Weight	191.99 g/mol	Calculated
Monoisotopic Mass	190.9382 Da	<a href="#">[1]</a>
SMILES	C1=CC(--INVALID-LINK-- [O-])Br	<a href="#">[1]</a>
InChI	InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H	<a href="#">[1]</a>

| InChIKey | RDZPKTQDXLFGTQ-UHFFFAOYSA-N |[\[1\]](#) |

## Physicochemical Properties: A Comparative Analysis

Directly measured physicochemical data for **2-Bromo-5-fluoropyridine 1-oxide** are not widely published. The Safety Data Sheet (SDS) for this compound indicates that many physical properties have not been determined.[\[3\]](#) However, we can leverage computational predictions and, more importantly, draw expert inferences from the well-documented properties of its parent compound, 2-Bromo-5-fluoropyridine.

The transformation from a pyridine to a pyridine N-oxide introduces a highly polar N-O bond. This has predictable and significant consequences: an increase in melting point, boiling point,

and aqueous solubility, and a decrease in volatility due to strong intermolecular dipole-dipole interactions and potential for hydrogen bonding.

Table 2: Known and Predicted Properties of **2-Bromo-5-fluoropyridine 1-oxide**

Property	Value	Method	Source
Appearance	<b>Data not available</b>	<b>Experimental</b>	<a href="#">[3]</a>
Melting Point	Data not available	Experimental	<a href="#">[3]</a>
Boiling Point	Data not available	Experimental	<a href="#">[3]</a>
Solubility	Data not available	Experimental	<a href="#">[3]</a>
XlogP	1.0	Predicted	<a href="#">[1]</a>
Vapor Pressure	Data not available	Experimental	<a href="#">[3]</a>

| Density | Data not available | Experimental |[\[3\]](#) |

To provide a practical baseline for researchers, the established properties of the parent compound, 2-Bromo-5-fluoropyridine, are summarized below. The stark differences expected for the N-oxide derivative are primarily driven by the introduction of the polar N-O group.

Table 3: Physicochemical Properties of the Parent Compound, 2-Bromo-5-fluoropyridine

Property	Value	Source
Appearance	<b>White to light yellow crystalline solid or liquid</b>	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	30-31 °C	<a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	80-83 °C at 44 mmHg	<a href="#">[5]</a> <a href="#">[7]</a>
Density	1.707 g/cm <sup>3</sup>	<a href="#">[5]</a> <a href="#">[8]</a>
logP	1.839	<a href="#">[9]</a>

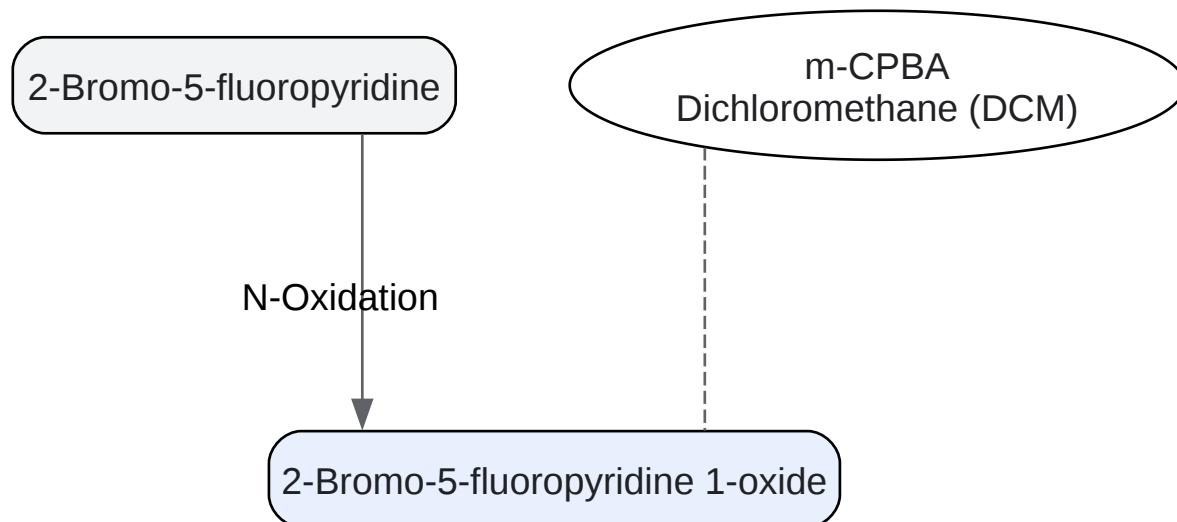
| Flash Point | 73 °C |[\[9\]](#) |

## Synthesis and Characterization

While specific synthetic procedures for **2-Bromo-5-fluoropyridine 1-oxide** are not detailed in readily available literature, its preparation logically follows the well-established methodology for N-oxidation of pyridines. This involves the treatment of the parent heterocycle with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).

## Proposed Synthetic Workflow

The diagram below illustrates the straightforward and reliable pathway from the commercially available starting material to the target N-oxide.



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Caption: Proposed synthesis of **2-Bromo-5-fluoropyridine 1-oxide**.

## Experimental Protocol: N-Oxidation

This protocol is a self-validating system based on established chemical principles for achieving high conversion and purity.

- Reaction Setup:
  - To a solution of 2-Bromo-5-fluoropyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise at 0 °C (ice-water bath).

- Causality: The reaction is performed at 0 °C initially to control the exothermic reaction between the pyridine nitrogen and the peroxy acid, preventing potential side reactions. DCM is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and the reagent.
- Reaction Monitoring:
  - Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product N-oxide is significantly more polar than the starting material and will have a lower R<sub>f</sub> value on silica gel.
  - Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction is proceeding as expected.
- Workup and Purification:
  - Upon completion, cool the reaction mixture again to 0 °C.
  - Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite and stir for 15 minutes.
  - Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid byproduct) and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Causality: The basic wash is critical for removing acidic byproducts, simplifying purification.
  - Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **2-Bromo-5-fluoropyridine 1-oxide**.

## Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-oxidation causes a characteristic downfield shift (deshielding) of the protons and carbons on the pyridine ring, particularly those at the  $\alpha$  (C2, C6) and  $\gamma$  (C4) positions relative to the nitrogen atom. This provides clear evidence of successful oxidation.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak corresponding to  $[M+H]^+$  at approximately 191.94548 m/z, confirming the correct mass of the product.[\[1\]](#)
- Infrared (IR) Spectroscopy: A strong, characteristic N-O stretching vibration is expected to appear in the region of  $1200\text{-}1300\text{ cm}^{-1}$ , a spectral feature absent in the parent pyridine.

## Handling, Storage, and Stability

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

- Stability: The compound is expected to be stable under normal laboratory conditions.[\[3\]](#) The parent compound is stable at room temperature in a closed container.[\[5\]](#)
- Storage: It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[\[9\]](#)
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[\[10\]](#)

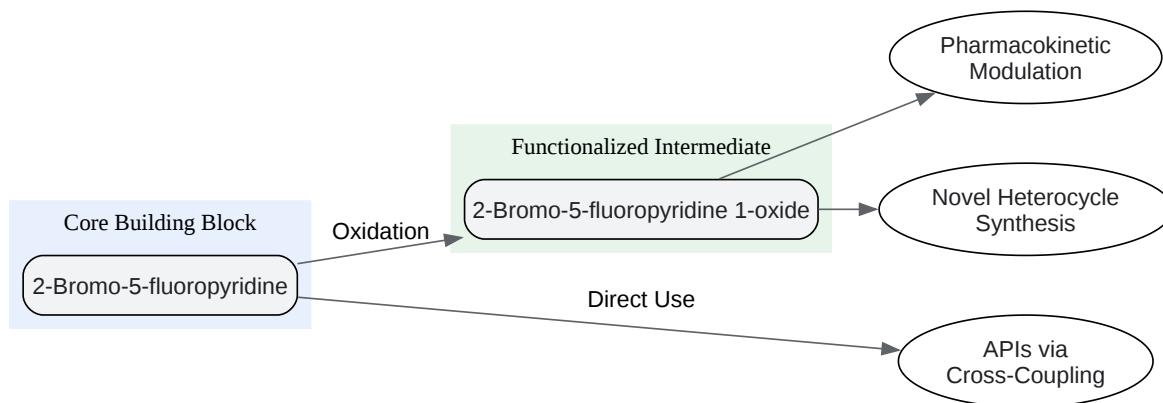
## Applications in Research and Development

The utility of **2-Bromo-5-fluoropyridine 1-oxide** is intrinsically linked to the synthetic versatility of its parent compound, which is a cornerstone in the construction of complex molecules.[\[11\]](#) The N-oxide offers additional strategic advantages.

- Intermediate in Medicinal Chemistry: The parent compound is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce the fluoropyridyl moiety into drug candidates.[\[7\]](#)[\[12\]](#) The N-oxide can serve as a

key intermediate where this functionality is desired to enhance solubility or modulate the metabolic profile of a final active pharmaceutical ingredient (API).

- **Modulation of Reactivity:** The N-oxide group alters the electronic landscape of the pyridine ring. It deactivates the ring toward electrophilic substitution but can activate the positions ortho and para to the nitrogen for nucleophilic attack. This altered reactivity can be harnessed for selective functionalization that is not possible with the parent pyridine.
- **Directing Group:** The N-oxide can act as a directing group for ortho-lithiation, enabling the introduction of substituents at the C6 position, adjacent to the nitrogen atom.



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Caption: Relationship between the parent compound, the N-oxide, and applications.

## Conclusion

**2-Bromo-5-fluoropyridine 1-oxide** represents a synthetically valuable, yet under-characterized, chemical entity. While a comprehensive experimental dataset of its physicochemical properties is pending, a robust understanding can be achieved through a

combination of high-quality computational predictions and expert comparison with its well-known precursor. Its synthesis is readily achievable via standard, reliable protocols. For researchers in drug discovery and materials science, **2-Bromo-5-fluoropyridine 1-oxide** is not merely a derivative but a strategic tool that offers alternative reactivity and improved properties, expanding the chemical space accessible from one of modern chemistry's important building blocks.

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- To cite this document: BenchChem. [physicochemical properties of 2-Bromo-5-fluoropyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1441861#physicochemical-properties-of-2-bromo-5-fluoropyridine-1-oxide>

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